molecular formula C9H10F2O2 B14024506 (4-Ethoxy-2,5-difluorophenyl)methanol

(4-Ethoxy-2,5-difluorophenyl)methanol

Katalognummer: B14024506
Molekulargewicht: 188.17 g/mol
InChI-Schlüssel: QXPDIGLXBJEKAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Ethoxy-2,5-difluorophenyl)methanol is an organic compound with the molecular formula C9H10F2O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with ethoxy and difluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2,5-difluorophenyl)methanol typically involves the reaction of 4-ethoxy-2,5-difluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethoxy-2,5-difluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy and difluoro groups on the phenyl ring can participate in nucleophilic substitution reactions. For example, the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Ethoxy-2,5-difluorobenzaldehyde or 4-ethoxy-2,5-difluorobenzoic acid.

    Reduction: 4-Ethoxy-2,5-difluorotoluene.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Ethoxy-2,5-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenylmethanol derivatives. It serves as a model substrate for investigating the specificity and mechanism of various enzymes.

    Medicine: Research into its potential pharmacological activities is ongoing. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for functionalized materials.

Wirkmechanismus

The mechanism of action of (4-Ethoxy-2,5-difluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The ethoxy and difluoro substituents can affect the compound’s binding affinity and specificity for its molecular targets. Detailed studies are required to elucidate the exact pathways and interactions involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Ethoxy-2,3-difluorophenyl)methanol: Similar structure but with different positions of the difluoro groups.

    (4-Ethoxy-2,6-difluorophenyl)methanol: Another isomer with different positions of the difluoro groups.

    (4-Methoxy-2,5-difluorophenyl)methanol: Similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

(4-Ethoxy-2,5-difluorophenyl)methanol is unique due to the specific positioning of the ethoxy and difluoro groups on the phenyl ring. This arrangement can influence its chemical reactivity, physical properties, and biological activity. The presence of both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups creates a unique electronic environment, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H10F2O2

Molekulargewicht

188.17 g/mol

IUPAC-Name

(4-ethoxy-2,5-difluorophenyl)methanol

InChI

InChI=1S/C9H10F2O2/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-4,12H,2,5H2,1H3

InChI-Schlüssel

QXPDIGLXBJEKAQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C(=C1)F)CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.